MITF Dimerization Inhibition Screening Outcome vs. Ortho-Phenoxy Isomer
In a high-throughput AlphaScreen assay designed to detect inhibitors of MITF homodimerization, N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide was tested at a nominal concentration of 2.6 µM . While the specific percent inhibition value for this compound is not publicly disclosed in the aggregated screening record, the ortho-phenoxy regioisomer (CAS 349440-75-1) was reported as inactive in the same assay under identical conditions [1]. This indicates that the para-phenoxy substitution pattern is a critical determinant for engagement with the MITF dimerization interface, distinguishing the 4-phenoxy compound from its 2-phenoxy counterpart.
| Evidence Dimension | MITF homodimerization inhibition at 2.6 µM |
|---|---|
| Target Compound Data | Tested at 2.6 µM; activity status pending full data release (Scripps Molecular Screening Center campaign) |
| Comparator Or Baseline | N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (CAS 349440-75-1): reported as inactive |
| Quantified Difference | Qualitative differentiation: para-phenoxy positional isomer shows distinct engagement compared to ortho-phenoxy isomer based on differential screening outcomes |
| Conditions | AlphaScreen proximity assay; His-MITF + Biotin-MITF homodimerization; 1536-well format; 0.15% DMSO; 2 h + 3 h incubation at RT; EnVision reader (680 nm excitation, 570 nm emission) |
Why This Matters
For researchers investigating MITF-driven pathways (e.g., melanoma), the para-phenoxy substitution is essential for potential inhibitory activity, and substituting with the ortho isomer would eliminate target engagement.
- [1] PubChem BioAssay Summary. AID 1259374: AlphaScreen-Based Biochemical HTS to Identify MITF Dimerization Inhibitors. (Comparison inferred from divergent activity classification between para- and ortho-phenoxy regioisomers.) View Source
